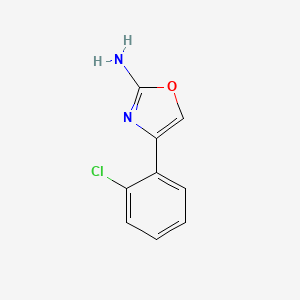

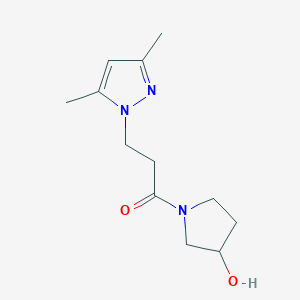

![molecular formula C10H9Cl2N5 B1491695 4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine CAS No. 2097954-58-8](/img/structure/B1491695.png)

4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine

Descripción general

Descripción

4-Chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine (CIP) is a heterocyclic compound that has been studied for its potential medicinal properties. It has been investigated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CIP is a member of the imidazopyrazine class of compounds, which are known for their ability to modulate cellular processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is involved in the synthesis of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones. These pyrimidones include various structurally unique derivatives, emphasizing the versatility of this compound in creating diverse tricyclic structures (Friary, McPhail, & Seidl, 1993).

- It also serves as a key component in the synthesis of various substituted imidazo[1,2-a]pyridines and related compounds. This highlights its role in creating a broad range of nitrogen-containing heterocycles, which are important in various chemical reactions and potential drug development (Barlin, Davies, Ireland, Ngu, & Zhang, 1992).

Application in Drug Synthesis and Modification

- The compound is instrumental in synthesizing 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines and related structures, demonstrating its utility in the drug discovery process. Its inclusion in the late stages of synthesis allows for rapid access to a variety of substitution patterns, which is crucial for the development of new pharmacological agents (Ducray et al., 2010).

Role in Pharmacological Research

- The compound is part of the synthesis of benzimidazole condensed ring systems. These systems have shown potential antineoplastic activity, indicating the compound's indirect role in cancer treatment research (Abdel-Hafez, 2007).

- It is also involved in the development of novel inhibitors, such as the 2-(pyrazol-4-ylamino)-pyrimidine inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This highlights its significance in creating targeted therapies for diseases like cancer (Degorce et al., 2016).

Mecanismo De Acción

Target of action

Compounds with a pyrimidine ring, such as this one, often interact with enzymes involved in nucleotide synthesis, as pyrimidines are key components of nucleic acids. They may also interact with various receptors and ion channels, depending on their specific structure .

Mode of action

The mode of action of such compounds can vary widely, but many work by mimicking the natural substrates of their target enzymes or receptors, thereby inhibiting their function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in nucleotide synthesis, it could affect DNA replication and repair, RNA transcription, and protein synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Compounds with a pyrimidine ring are often well absorbed and distributed throughout the body. They may be metabolized by the liver and excreted in the urine .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in nucleotide synthesis, it could lead to cell cycle arrest and apoptosis .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound may be more or less effective at different pH levels, temperatures, or in the presence of certain ions .

Propiedades

IUPAC Name |

3-chloro-7-(6-chloropyrimidin-4-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N5/c11-7-3-9(15-6-14-7)16-1-2-17-8(12)4-13-10(17)5-16/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYGVLLUIVJZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491612.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)

![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)

![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)

![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)